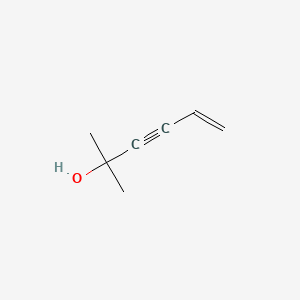

5-Hexen-3-YN-2-OL, 2-methyl-

Description

BenchChem offers high-quality 5-Hexen-3-YN-2-OL, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexen-3-YN-2-OL, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-en-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWGYGPXPDGOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-90-0 | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30219042 | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-94-8 | |

| Record name | 2-Methyl-5-hexen-3-yn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhex-5-en-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

Introduction: The Significance of Enyne Alcohols in Modern Synthesis

Enyne alcohols, characterized by the presence of both a double and a triple bond in conjugation with a hydroxyl group, are versatile building blocks in organic synthesis. Their unique structural motif allows for a wide array of subsequent transformations, making them valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The strategic placement of multiple reactive sites—the alkene, the alkyne, and the alcohol—provides chemists with a powerful handle to construct intricate molecular architectures. This guide provides a detailed exploration of a reliable and efficient pathway for the synthesis of a specific tertiary enyne alcohol, 2-methyl-5-hexen-3-yn-2-ol.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 2-methyl-5-hexen-3-yn-2-ol, possesses a tertiary alcohol functionality, a vinyl group, and an internal alkyne. A logical retrosynthetic disconnection breaks the C2-C3 bond, revealing two readily available starting materials: acetone and vinylacetylene. This disconnection points to a nucleophilic addition of a vinylacetylide species to the electrophilic carbonyl carbon of acetone. A Grignard reaction is an exemplary choice for this transformation due to its high efficiency in forming carbon-carbon bonds.

Caption: Retrosynthetic analysis of 2-methyl-5-hexen-3-yn-2-ol.

This forward synthesis approach, involving the preparation of a vinylacetylenic Grignard reagent followed by its reaction with acetone, forms the core of the synthetic pathway detailed in this guide.

Synthesis Pathway: A Step-by-Step Mechanistic Exploration

The synthesis of 2-methyl-5-hexen-3-yn-2-ol is a two-step process occurring in a single pot:

-

Formation of the Vinylacetylenic Grignard Reagent: The process begins with the deprotonation of the terminal alkyne of vinylacetylene using a strong base, typically another Grignard reagent such as ethylmagnesium bromide. The acidic proton of the sp-hybridized carbon in vinylacetylene is readily abstracted to form the resonance-stabilized vinylacetylenic Grignard reagent.

-

Nucleophilic Addition to Acetone: The newly formed Grignard reagent, a potent nucleophile, then attacks the electrophilic carbonyl carbon of acetone. This nucleophilic addition reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.

-

Acidic Work-up and Product Isolation: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, 2-methyl-5-hexen-3-yn-2-ol, and magnesium salts.

Caption: Overall workflow for the synthesis of 2-methyl-5-hexen-3-yn-2-ol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Grignard reactions. Researchers should optimize conditions as necessary.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Magnesium turnings | 24.31 | - | 2.43 g | 0.10 |

| Ethyl bromide | 108.97 | 1.46 | 10.9 g (7.5 mL) | 0.10 |

| Vinylacetylene | 52.08 | - | ~5.2 g | ~0.10 |

| Acetone | 58.08 | 0.791 | 5.8 g (7.3 mL) | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | ~200 mL | - |

| Saturated NH₄Cl (aq) | - | - | ~100 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation (Ethylmagnesium Bromide): Magnesium turnings (0.10 mol) and a small crystal of iodine (to initiate the reaction) are placed in the flask. A solution of ethyl bromide (0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary and maintained at a gentle reflux until all the magnesium has reacted.

-

Formation of Vinylacetylenic Grignard Reagent: The solution of ethylmagnesium bromide is cooled in an ice bath. Vinylacetylene gas is then bubbled through the solution until a slight excess is absorbed (approximately 0.10 mol). The completion of this step is indicated by the cessation of ethane gas evolution.

-

Reaction with Acetone: A solution of anhydrous acetone (0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled Grignard reagent solution with vigorous stirring. A white precipitate will form. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 100 mL of saturated aqueous ammonium chloride solution. The mixture is stirred until the precipitate dissolves.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Safety Precautions: Handling Hazardous Reagents

-

Vinylacetylene: This is a highly flammable and toxic gas that can form explosive peroxides. It should be handled in a well-ventilated fume hood, and all ignition sources must be eliminated. Cylinders should be properly secured and handled with care.

-

Grignard Reagents: These are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions using dried glassware and anhydrous solvents.

-

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light. It should be handled in a fume hood away from ignition sources.

Product Characterization

The identity and purity of the synthesized 2-methyl-5-hexen-3-yn-2-ol can be confirmed using standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~150-160 °C |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the vinyl protons (CH2=CH-), the methyl protons (-C(OH)(CH₃)₂), and the hydroxyl proton (-OH).

-

¹³C NMR: Signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C=C stretch of the alkene, and the C-H stretches of the vinyl and methyl groups.

Applications in Drug Development and Research

While specific applications for 2-methyl-5-hexen-3-yn-2-ol are not extensively documented, the enyne alcohol scaffold is of significant interest in medicinal chemistry and drug development. The presence of multiple functional groups allows for its use in:

-

Diversity-Oriented Synthesis: The alkene and alkyne moieties can be independently functionalized through various reactions such as cycloadditions, transition-metal-catalyzed cross-couplings, and hydrations to generate a diverse library of complex molecules for biological screening.

-

Natural Product Synthesis: Many biologically active natural products contain structural elements that can be accessed from enyne alcohol precursors.

-

Click Chemistry: The terminal alkyne can be modified to participate in highly efficient and selective click reactions for the synthesis of triazole-containing compounds, which have shown a wide range of pharmacological activities.

Conclusion

The synthesis of 2-methyl-5-hexen-3-yn-2-ol via the Grignard reaction of vinylacetylene with acetone is a robust and reliable method for accessing this versatile enyne alcohol. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, critical safety considerations, and an outlook on the potential applications of the product. By understanding the underlying principles and adhering to safe laboratory practices, researchers can effectively synthesize this valuable building block for a variety of applications in organic chemistry and drug discovery.

CAS 690-94-8 structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 6-Methoxy-2-benzoxazolinone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 6-methoxy-2-benzoxazolinone. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causal logic behind the analytical strategy, ensuring a self-validating and scientifically rigorous approach. We will integrate data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to build a conclusive structural determination, grounded in authoritative data and principles. This guide is designed for professionals in research and drug development who require a deep, practical understanding of modern structural analysis.

A Note on Chemical Identification: CAS 690-94-8 vs. 532-91-2

An initial query for CAS Registry Number 690-94-8 reveals an association with the compound 2-methyl-5-hexen-3-yn-2-ol. However, the vast majority of detailed spectroscopic and analytical data available in scientific literature and databases pertains to 6-Methoxy-2-benzoxazolinone , which is correctly identified by CAS Registry Number 532-91-2 [1][2][3][4][5]. Given that the objective is an in-depth guide to structural elucidation, a process reliant on rich data, this document will focus exclusively on 6-Methoxy-2-benzoxazolinone (CAS 532-91-2), a compound of significant interest in pharmaceuticals and agrochemicals[6].

Foundational Analysis: The Molecular Blueprint

Before commencing spectroscopic analysis, establishing the fundamental properties of the analyte is a critical first step. This foundational data provides the necessary constraints for interpreting subsequent spectral results.

Elemental Composition and Molecular Weight

The molecular formula for 6-Methoxy-2-benzoxazolinone is established as C₈H₇NO₃[1][2][3][4][5]. This composition dictates the expected nominal and exact molecular weight, which are pivotal for mass spectrometry analysis.

| Property | Value | Source |

| CAS Registry Number | 532-91-2 | PubChem[7], NIST[1][2][3][4] |

| Molecular Formula | C₈H₇NO₃ | PubChem[7], NIST[1][2][3][4] |

| Average Molecular Weight | 165.15 g/mol | PubChem[7] |

| Monoisotopic Mass | 165.042593 u | NIST[1][3] |

| Appearance | White to off-white crystalline powder | Chem-Impex[6] |

| Melting Point | 151-157 °C | Sigma-Aldrich[8] |

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, provides immediate insight into the number of rings and/or multiple bonds within a molecule. The calculation for C₈H₇NO₃ is as follows:

IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 8 - (7/2) + (1/2) + 1 = 6

An IHD of 6 indicates a highly unsaturated system, which is consistent with a substituted aromatic ring (IHD=4) plus a double bond (e.g., C=O, IHD=1) and another ring (IHD=1). This initial calculation strongly supports the proposed benzoxazolinone scaffold.

The Strategic Workflow for Structural Elucidation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and gain initial structural insights through fragmentation analysis. We employ Electron Ionization (EI) due to its ability to produce a rich fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: A Self-Validating System

The EI-MS spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST Standard Reference Database[1][3].

-

Molecular Ion (M⁺•): The spectrum shows a prominent molecular ion peak at m/z = 165 . This peak corresponds to the entire molecule that has lost one electron. Its presence and odd mass are consistent with the molecular formula C₈H₇NO₃ and the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight).

-

Base Peak: The most abundant peak, or base peak, is observed at m/z = 165 , indicating that the molecular ion is relatively stable under EI conditions.

-

Key Fragmentation: The fragmentation pattern provides crucial clues to the molecule's structure. A detailed analysis of related benzoxazinones provides a basis for interpreting these fragments[9].

-

m/z 150 ([M-15]⁺): A significant peak corresponding to the loss of a methyl radical (•CH₃). This is a classic fragmentation pathway for methoxy-substituted aromatic compounds, strongly suggesting the presence of a -OCH₃ group.

-

m/z 122 ([M-15-28]⁺): A subsequent loss of 28 u from the m/z 150 fragment. This corresponds to the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of the cyclic carbamate (oxazolidinone) ring system.

-

m/z 107: This fragment likely arises from further rearrangements and cleavages of the benzoxazole core.

-

| m/z Value | Proposed Fragment | Interpretation |

| 165 | [C₈H₇NO₃]⁺• | Molecular Ion (Base Peak) |

| 150 | [C₇H₄NO₃]⁺ | Loss of •CH₃ from the methoxy group |

| 122 | [C₆H₄NO₂]⁺ | Loss of CO from the [M-15]⁺ fragment |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. The choice of this technique is driven by the need to confirm the presence of the carbonyl (C=O), amine (N-H), ether (C-O), and aromatic (C=C) functionalities suggested by the molecular formula and IHD.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Analysis: An infrared beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to the vibrational energies of its functional groups.

-

Data Acquisition: The transmitted light is detected, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

Data Interpretation: A Self-Validating System

The gas-phase IR spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST database[2]. The key absorption bands confirm the proposed functional groups:

-

~3400-3300 cm⁻¹ (N-H Stretch): This absorption is characteristic of the N-H bond in the heterocyclic ring.

-

~3050 cm⁻¹ (Aromatic C-H Stretch): This peak, typically found above 3000 cm⁻¹, confirms the presence of C-H bonds on an aromatic ring.

-

~2950 cm⁻¹ (Aliphatic C-H Stretch): This absorption, below 3000 cm⁻¹, is due to the C-H bonds of the methoxy group.

-

~1760 cm⁻¹ (C=O Stretch): A strong, sharp absorption in this region is definitive for a carbonyl group. Its high frequency is characteristic of a carbonyl within a five-membered cyclic ester/carbamate (a lactone/lactam structure), which experiences significant ring strain.

-

~1600-1450 cm⁻¹ (C=C Stretch): Multiple sharp peaks in this region are characteristic of the carbon-carbon double bonds within the benzene ring.

-

~1250 cm⁻¹ (Aromatic C-O Stretch): A strong absorption here is indicative of the aryl-alkyl ether linkage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Final Structure

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR shows the number of unique carbon environments. Together, they allow for the unambiguous assembly of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

-

Advanced Experiments (Optional): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively establish H-H and C-H correlations, respectively.

Data Interpretation: A Self-Validating System

The following interpretation is based on published ¹³C NMR data and established principles of NMR spectroscopy[10].

Caption: Structure of 6-Methoxy-2-benzoxazolinone with atom numbering for NMR analysis.

¹³C NMR Data (in DMSO-d₆)[10]

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (decoupled) | Rationale |

| C2 | 155.05 | Singlet | Carbonyl carbon, highly deshielded by two heteroatoms. |

| C6 | 156.26 | Singlet | Aromatic carbon directly attached to the electron-donating -OCH₃ group, highly deshielded. |

| C7a | 144.14 | Singlet | Aromatic carbon attached to nitrogen, deshielded. |

| C3a | 131.18 | Singlet | Aromatic carbon attached to oxygen, deshielded. |

| C4 | 109.76 | Doublet (in coupled) | Aromatic CH, ortho to the electron-donating -NH- group. |

| C7 | 109.79 | Doublet (in coupled) | Aromatic CH, ortho to the electron-donating -O- group. |

| C5 | 96.46 | Doublet (in coupled) | Aromatic CH, ortho to the -OCH₃ group and para to the -NH- group, highly shielded. |

| OCH₃ | 55.74 | Quartet (in coupled) | Methoxy carbon, typical chemical shift. |

¹H NMR Predicted Spectrum Interpretation

-

~11.0-12.0 ppm (1H, broad singlet): This downfield proton is characteristic of the N-H of the lactam, which can participate in hydrogen bonding.

-

~7.0-7.2 ppm (1H, doublet): This signal corresponds to H4, which is coupled only to H5.

-

~6.7-6.9 ppm (1H, doublet of doublets): This signal corresponds to H5, which is coupled to both H4 and H7.

-

~6.6-6.8 ppm (1H, doublet): This signal corresponds to H7, which is coupled only to H5. The exact positions of H5 and H7 would be confirmed with 2D NMR.

-

~3.75 ppm (3H, singlet): A sharp singlet integrating to three protons is the classic signal for a methoxy (-OCH₃) group.

The combination of a 3H singlet, three distinct aromatic protons with their specific splitting patterns, and a downfield N-H proton, along with the eight unique carbon signals, provides definitive proof for the 6-methoxy-2-benzoxazolinone structure.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of 6-Methoxy-2-benzoxazolinone (CAS 532-91-2) is a clear demonstration of a synergistic analytical strategy.

-

Mass Spectrometry confirmed the molecular weight of 165 u and provided key fragmentation evidence for the methoxy group (loss of 15 u) and the benzoxazolinone core (loss of 28 u).

-

Infrared Spectroscopy provided unambiguous evidence for the key functional groups: an N-H bond, a strained cyclic carbonyl (C=O), an aryl ether, and an aromatic ring.

-

NMR Spectroscopy pieced together the molecular framework, confirming the presence of a methoxy group, three unique aromatic protons consistent with a 1,2,4-trisubstituted benzene ring, and the eight distinct carbon environments of the proposed structure.

Each piece of data validates the others, leading to the unequivocal identification of the analyte. This in-depth, multi-technique approach ensures the highest level of scientific integrity and trustworthiness, which is paramount in research and drug development.

References

- 1. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 2. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 3. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 4. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coixol | C8H7NO3 | CID 10772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Enyne Moiety in 2-Methyl-5-hexen-3-yn-2-ol: A Technical Guide to its Synthesis and Reactivity

Abstract

This technical guide provides an in-depth exploration of the reactivity of the enyne moiety within 2-methyl-5-hexen-3-yn-2-ol, a versatile building block in modern organic synthesis. The unique juxtaposition of a terminal alkene, an internal alkyne, and a tertiary propargylic alcohol within a compact C7 framework imparts a rich and tunable chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's synthesis, its characteristic acid-catalyzed rearrangements, and the selective transformations possible at each unsaturated site. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss how reaction conditions can be manipulated to achieve desired synthetic outcomes.

Introduction: A Molecule of Strategic Importance

2-Methyl-5-hexen-3-yn-2-ol, also known as Nazarov's carbinol, is an organic compound whose structure is deceptively simple yet holds significant potential for complex molecular construction.[1] Its core feature is the 1-en-3-yne (enyne) system, a conjugated arrangement of a carbon-carbon double bond and triple bond. This is further functionalized with a tertiary hydroxyl group at the propargylic position, which profoundly influences the molecule's stability and reaction pathways.

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The alkene, alkyne, and alcohol can be addressed individually or in concert to generate a diverse array of intermediates. This guide will systematically dissect this reactivity, focusing on the causality behind experimental choices to empower chemists in leveraging this potent synthetic tool.

Synthesis of the Core Moiety: Accessing the Starting Material

The reliable synthesis of 2-methyl-5-hexen-3-yn-2-ol is a critical prerequisite for its use. The most direct and industrially scalable approach is the nucleophilic addition of a vinylacetylide anion to acetone. This leverages the acidity of the terminal alkyne proton and the electrophilicity of the ketone.[2]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the formation of the vinylmagnesium halide followed by its reaction with acetone.

Workflow Diagram: Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

References

Whitepaper: A Predictive and Methodological Guide to the Thermal Stability and Decomposition of 2-Methyl-5-hexen-3-yn-2-ol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2-methyl-5-hexen-3-yn-2-ol (CAS 690-94-8). In the absence of publicly available empirical thermal analysis data for this specific compound, this document leverages a foundational approach based on first principles of chemical structure, reactivity, and data from well-studied structural analogs. We present a theoretical framework for predicting the compound's thermal behavior, proposing a primary decomposition mechanism initiated by C-O bond scission. This guide is designed for researchers, process chemists, and drug development professionals, offering not only predictive insights but also detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is to provide a robust starting point for a rigorous, data-driven assessment of the molecule's thermal hazards and operational limits, ensuring laboratory safety and scalable process integrity.

Introduction and Strategic Importance

2-Methyl-5-hexen-3-yn-2-ol is a bifunctional organic molecule featuring a tertiary alcohol, an internal alkyne, and a terminal alkene. This unique combination of functional groups makes it a versatile building block in organic synthesis, potentially for the construction of complex pharmaceutical intermediates.[1] However, the very features that impart synthetic utility—high electron density in the unsaturated bonds and a potentially labile hydroxyl group—also raise significant questions about its thermal stability.

For professionals in drug development and chemical manufacturing, a thorough understanding of a compound's thermal behavior is not merely academic; it is a cornerstone of safety, process control, and regulatory compliance. Uncontrolled thermal decomposition can lead to catastrophic equipment failure, the release of toxic byproducts, and batch loss. Therefore, characterizing the onset temperature of decomposition, the energy released, and the nature of the decomposition products is a critical-path activity.

This document serves as a proactive scientific guide. It addresses the current information gap by:

-

Analyzing the molecule's structure to predict its thermal liabilities.

-

Proposing scientifically grounded decomposition pathways based on established reaction mechanisms of analogous compounds.

-

Providing detailed, self-validating experimental protocols for researchers to empirically determine the thermal properties of 2-methyl-5-hexen-3-yn-2-ol.

Physicochemical Properties and Structural Analysis

A molecule's inherent stability is dictated by its structure. The key features of 2-methyl-5-hexen-3-yn-2-ol are the tertiary propargylic alcohol and the conjugated enyne system.

-

Tertiary Propargylic Alcohol: The alcohol is tertiary, which can facilitate dehydration reactions under acidic conditions. More importantly, it is adjacent to an alkyne (a propargylic position). Propargylic systems are known to be reactive, and the C-O bond may be susceptible to homolytic cleavage at elevated temperatures.

-

Enyne Moiety: The conjugated system of a double and triple bond is energy-rich. Such systems can be prone to exothermic reactions, including polymerization or complex rearrangements upon heating.

Table 1: Physicochemical Properties of 2-Methyl-5-hexen-3-yn-2-ol

| Property | Value | Source |

| CAS Number | 690-94-8 | [1][2] |

| Molecular Formula | C₇H₁₀O | [1][2] |

| Molecular Weight | 110.15 g/mol | [2] |

| Common Synonyms | Nazarov's carbinol, Dimethyl(vinylethynyl)carbinol | [1][2] |

| Boiling Point | Data Not Publicly Available | |

| Density | Data Not Publicly Available | |

| Appearance | Typically a colorless liquid | [1] |

Proposed Thermal Decomposition Pathways

While specific experimental data for 2-methyl-5-hexen-3-yn-2-ol is unavailable, we can construct a plausible decomposition mechanism by analogy to simpler propargyl alcohols.[3][4][5][6] The thermal decomposition of propargyl alcohol is known to initiate via C-O bond dissociation, a pathway that is likely dominant for this more substituted analog.[4][5][6]

Primary Decomposition Step: Homolytic C-O Cleavage At elevated temperatures, the weakest bond, the propargylic C-O bond, is expected to undergo homolytic cleavage. This generates two highly reactive radical species: a hydroxyl radical (•OH) and a resonance-stabilized 2-methyl-5-hexen-3-yn-2-yl radical.

Secondary Reactions and Product Formation These initial radicals can propagate a cascade of subsequent reactions:

-

Hydrogen Abstraction: The highly reactive •OH radical can abstract hydrogen atoms from other molecules, leading to the formation of water and new carbon-centered radicals.

-

Radical Recombination & Disproportionation: The organic radicals can recombine or disproportionate, leading to a complex mixture of products.

-

Fragmentation: The resonance-stabilized organic radical can undergo further fragmentation, potentially cleaving C-C bonds to produce smaller, volatile molecules such as acetylene, vinylacetylene, and various carbonyl compounds (e.g., acetone from the gem-dimethyl group).[3][4][5]

-

Polymerization: The unsaturated nature of the parent molecule and its decomposition fragments makes them susceptible to radical-initiated polymerization, likely resulting in the formation of non-volatile char or tar at high temperatures.

Caption: Proposed radical decomposition pathway.

Standardized Protocols for Experimental Thermal Analysis

To move from theoretical prediction to empirical fact, rigorous and standardized analysis is required. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed to provide a comprehensive thermal profile of 2-methyl-5-hexen-3-yn-2-ol.

Experimental Workflow Overview

The logical flow from sample handling to final report generation is critical for data integrity.

Caption: Standardized workflow for thermal analysis.

Protocol 4.1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which 2-methyl-5-hexen-3-yn-2-ol undergoes mass loss due to volatilization or decomposition, and to quantify these losses.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and the balance is tared.[7] Calibrate the temperature using appropriate standards as per instrument protocol.

-

Sample Preparation:

-

Place a clean, empty aluminum or platinum crucible onto the tared balance.

-

Carefully dispense 5–10 mg of 2-methyl-5-hexen-3-yn-2-ol into the crucible. Record the exact mass.

-

Rationale: This sample size is large enough for accurate detection but small enough to minimize thermal gradients within the sample.

-

-

Atmosphere and Flow Rate:

-

Set the purge gas to high-purity nitrogen at a flow rate of 50–100 mL/min.

-

Rationale: An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes.[7]

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

-

Rationale: A 10 °C/min heating rate is a standard practice that provides a good balance between resolution of thermal events and experimental time.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Calculate the percentage mass loss for each distinct step.

-

Generate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[7]

-

Protocol 4.2: Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal transitions (e.g., glass transition, melting, crystallization, decomposition) and the associated heat flow.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation:

-

Place an empty aluminum DSC pan and lid on a microbalance and tare.

-

Dispense 2–5 mg of 2-methyl-5-hexen-3-yn-2-ol into the pan.

-

Hermetically seal the pan using a sample press.

-

Rationale: Hermetic sealing is critical to contain the sample and its vapor, ensuring that the measured heat flow corresponds to decomposition rather than simple evaporation.

-

-

Atmosphere and Flow Rate:

-

Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a linear heating rate of 10 °C/min.

-

Rationale: The temperature range should be sufficient to capture decomposition events identified by TGA. A 10 °C/min rate is standard and allows for direct correlation with the TGA data.[8]

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, polymerization).[9][10]

-

Integrate the area under any exothermic peaks to quantify the enthalpy of decomposition (ΔH_decomp) in J/g. A large, sharp exotherm is indicative of a significant and rapid energy release, highlighting a potential thermal hazard.

-

Data Interpretation and Safety Implications

The combined data from TGA and DSC provides a comprehensive picture of the thermal hazard.

Table 2: Interpreting Potential Thermal Events

| Analytical Technique | Observed Event | Scientific Interpretation & Safety Implication |

| TGA | Significant mass loss starting at T_onset < 150 °C | Indicates limited thermal stability. The material may be unsuitable for processes involving elevated temperatures without specialized engineering controls. |

| TGA | Multi-step mass loss | Suggests a complex decomposition mechanism with different fragments being released at various temperatures. TGA-MS analysis would be recommended for product identification.[11] |

| DSC | Sharp, large exotherm (> 200 J/g) concurrent with TGA mass loss | CRITICAL HAZARD. Indicates a highly energetic and potentially uncontrollable decomposition. Process scale-up should be approached with extreme caution. |

| DSC | Broad, low-energy exotherm | Suggests a slower, more controlled decomposition or polymerization process. While less immediately hazardous, it can still lead to pressure buildup and product degradation. |

| TGA/DSC | No significant events below 250 °C | Indicates good thermal stability, suggesting the compound is likely safe for most standard laboratory and pilot-scale operations below this temperature. |

Safe Handling and Storage Recommendations

Based on the structural alerts and general principles of chemical safety for unsaturated alcohols, the following precautions are recommended pending empirical data:

-

Storage: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[12] The use of an inert atmosphere (nitrogen or argon) is advisable to prevent slow degradation.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[12] Use personal protective equipment (gloves, safety glasses). Ground all equipment to prevent static discharge.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases, which could catalyze decomposition or polymerization.

Conclusion

2-Methyl-5-hexen-3-yn-2-ol is a molecule of synthetic interest whose thermal properties are not yet characterized in public literature. Theoretical analysis based on its structure as a tertiary propargylic alcohol strongly suggests a potential for thermal instability, likely initiating via C-O bond cleavage. This guide provides a predictive framework for its decomposition and, more importantly, offers robust, detailed TGA and DSC protocols for its empirical evaluation. A rigorous, data-driven assessment as outlined herein is an indispensable step to ensure the safe handling, storage, and utilization of this compound in any research or development setting. The generation of empirical data is strongly recommended before any scale-up operations are considered.

References

- 1. CAS 690-94-8: 2-Methyl-5-hexen-3-yn-2-ol | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry (DSC) as a tool for probing the reactivity of polyynes relevant to hexadehydro-Diels-Alder (HDDA) cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ardena.com [ardena.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-hexen-3-yn-2-ol in Organic Solvents

Introduction

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application.[1] Solubility, in particular, stands as a critical parameter that governs reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the solubility of 2-methyl-5-hexen-3-yn-2-ol, a multifunctional tertiary alcohol.

The structure of 2-methyl-5-hexen-3-yn-2-ol, featuring a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond, presents a unique combination of polarity and unsaturation. This complexity necessitates a detailed analysis to predict its behavior in various organic solvents. This document will delve into the theoretical principles underpinning its solubility, offer a predicted solubility profile, and provide a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Theoretical Principles of Solubility

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] The key factors influencing the solubility of 2-methyl-5-hexen-3-yn-2-ol are its molecular structure, polarity, and the potential for hydrogen bonding.

Molecular Structure and Polarity

2-Methyl-5-hexen-3-yn-2-ol possesses a distinct molecular architecture that influences its solubility. The molecule can be conceptually divided into a polar "head" and a non-polar "tail."

-

Polar Head: The tertiary hydroxyl (-OH) group is the primary polar functional group. The oxygen atom, being more electronegative than hydrogen and carbon, creates a dipole moment, making this part of the molecule hydrophilic ("water-loving").[3] This hydroxyl group is capable of acting as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen).

-

Non-polar Tail: The C7 hydrocarbon backbone, which includes a hexene-yne chain, is non-polar and thus hydrophobic ("water-hating"). The presence of the double and triple bonds in the chain introduces some rigidity and electron density, which can lead to π-π interactions with suitable solvents, but the overall character of the hydrocarbon portion is non-polar.

The overall polarity of the molecule is a balance between these two opposing characteristics. Generally, organic compounds with fewer than four to five carbon atoms per hydrogen-bonding group tend to be more soluble in polar solvents like water. With seven carbon atoms and one hydroxyl group, 2-methyl-5-hexen-3-yn-2-ol is on the borderline and its solubility in highly polar solvents is expected to be limited.

Hydrogen Bonding

The ability to form hydrogen bonds is a critical determinant of solubility, especially in protic solvents (solvents that can donate a hydrogen bond, such as alcohols and water). The hydroxyl group of 2-methyl-5-hexen-3-yn-2-ol can form hydrogen bonds with polar protic solvents. This interaction helps to overcome the intermolecular forces within the bulk solvent and allows the solute molecules to be solvated. In aprotic polar solvents (solvents that have dipoles but cannot donate a hydrogen bond, like acetone or DMSO), the hydroxyl group can still act as a hydrogen bond donor to the solvent's acceptor site (e.g., the oxygen in acetone).

Influence of Unsaturation

The presence of a double bond (alkene) and a triple bond (alkyne) in the hydrocarbon chain also affects solubility. These unsaturated bonds increase the polarizability of the molecule, which can enhance its interaction with polarizable solvents through London dispersion forces and dipole-induced dipole interactions. However, the primary driver of solubility in polar solvents remains the hydroxyl group.

Predicted Solubility Profile of 2-Methyl-5-hexen-3-yn-2-ol

Based on the theoretical principles discussed, a qualitative solubility profile for 2-methyl-5-hexen-3-yn-2-ol in a range of common organic solvents can be predicted. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. The relatively small non-polar tail is overcome by this favorable interaction. |

| Water | Low to Moderate | While the hydroxyl group can hydrogen bond with water, the C7 non-polar hydrocarbon tail is significant enough to limit solubility.[4][5] | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the dipole of the hydroxyl group. The solute can act as a hydrogen bond donor to the solvent's acceptor atom. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The non-polar hydrocarbon backbone of the solute will interact favorably with non-polar solvents through van der Waals forces. The influence of the polar hydroxyl group is less significant in these solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can solvate both the polar and non-polar parts of the molecule effectively. |

Experimental Determination of Solubility

For research and development purposes, a precise, quantitative determination of solubility is often required. The following is a detailed, step-by-step methodology for determining the solubility of 2-methyl-5-hexen-3-yn-2-ol in a given solvent. This protocol is based on the widely used shake-flask method.[6]

Materials and Equipment

-

2-Methyl-5-hexen-3-yn-2-ol (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-methyl-5-hexen-3-yn-2-ol to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly with screw caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle. For finely dispersed solids, centrifugation may be necessary to obtain a clear supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-methyl-5-hexen-3-yn-2-ol.

-

A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Calculation:

-

The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL, g/L, or mol/L.

-

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

Ignition Sources: Acetylenic compounds can be flammable. Keep away from open flames, sparks, and other sources of ignition.[7][8]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[7]

Conclusion

The solubility of 2-methyl-5-hexen-3-yn-2-ol in organic solvents is a complex interplay of its polar hydroxyl group and its non-polar, unsaturated hydrocarbon backbone. Theoretical predictions suggest high solubility in polar protic and chlorinated solvents, moderate to high solubility in polar aprotic and non-polar solvents, and limited solubility in water. However, for critical applications in research and drug development, these predictions must be substantiated by empirical data. The detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and reliable solubility measurements. A thorough understanding and experimental determination of the solubility of 2-methyl-5-hexen-3-yn-2-ol are indispensable for its effective utilization in scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. media.airliquide.ca [media.airliquide.ca]

- 8. nj.gov [nj.gov]

- 9. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]

An In-depth Technical Guide to the Formation of 2-Methyl-5-hexen-3-yn-2-ol

Foreword: The Synthetic Versatility of Enynes

Enyne scaffolds, characterized by the presence of both alkene and alkyne functionalities, are pivotal building blocks in modern organic synthesis. Their unique electronic and structural properties make them valuable precursors to a diverse array of complex molecules, including natural products, pharmaceuticals, and advanced materials. 2-Methyl-5-hexen-3-yn-2-ol, a tertiary alcohol bearing an enyne moiety, exemplifies this class of compounds and serves as a versatile intermediate in various chemical transformations.[1] This guide provides an in-depth exploration of the core mechanistic principles and practical synthetic considerations for the formation of this important molecule, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: A Grignard-Based Approach

The most direct and efficient pathway for the synthesis of 2-methyl-5-hexen-3-yn-2-ol involves the nucleophilic addition of a vinyl Grignard reagent to an acetylenic ketone. This organometallic reaction provides a robust method for carbon-carbon bond formation, leading to the desired tertiary alcohol.[2][3] The overall transformation can be represented as follows:

Vinylmagnesium bromide + 3-Butyn-2-one → 2-Methyl-5-hexen-3-yn-2-ol

This strategy is predicated on the generation of a highly nucleophilic vinyl carbanion, stabilized by magnesium bromide, which readily attacks the electrophilic carbonyl carbon of the acetylenic ketone.

Mechanistic Deep Dive: Unraveling the Reaction Pathway

The formation of 2-methyl-5-hexen-3-yn-2-ol via the Grignard reaction proceeds through a well-established two-step mechanism:

Step 1: Formation of the Vinyl Grignard Reagent

The synthesis commences with the preparation of the vinylmagnesium bromide. This is achieved by reacting vinyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4] The magnesium inserts into the carbon-bromine bond, creating the organomagnesium halide.

-

Causality: The use of an etheral solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.

Step 2: Nucleophilic Addition to the Carbonyl

The freshly prepared vinylmagnesium bromide is then reacted with 3-butyn-2-one. The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a magnesium alkoxide.

-

Expertise in Action: The temperature of this addition step is critical. It is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the Grignard reagent and minimize potential side reactions.

Step 3: Acidic Workup and Protonation

The reaction is quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride. This protonates the magnesium alkoxide intermediate, yielding the final product, 2-methyl-5-hexen-3-yn-2-ol, and magnesium salts.

-

Trustworthiness of Protocol: A mild acidic workup is employed to prevent acid-catalyzed side reactions, such as dehydration of the tertiary alcohol, which could lead to the formation of undesired enyne byproducts.

Visualizing the Mechanism

Caption: Reaction mechanism for the synthesis of 2-methyl-5-hexen-3-yn-2-ol.

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Reactants | ||

| Vinyl Bromide Molar Mass | 106.95 g/mol | [4] |

| Magnesium Molar Mass | 24.305 g/mol | [4] |

| 3-Butyn-2-one Molar Mass | 68.07 g/mol | |

| Product | ||

| 2-Methyl-5-hexen-3-yn-2-ol Molar Mass | 110.15 g/mol | [5] |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |

| Grignard Formation Temp. | Reflux | [4] |

| Addition Temperature | 0 °C to room temperature | [6] |

| Workup | Saturated aqueous NH₄Cl | [6] |

| Estimated Yield | 70-85% |

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for Grignard reactions with carbonyl compounds.[4][6]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

3-Butyn-2-one

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve vinyl bromide (1.1 equivalents) in anhydrous THF in the dropping funnel.

-

Add a small portion of the vinyl bromide solution to the magnesium to initiate the reaction. Initiation may be indicated by a slight warming of the flask or bubbling.

-

Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Addition to 3-Butyn-2-one:

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

-

Dissolve 3-butyn-2-one (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the 3-butyn-2-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methyl-5-hexen-3-yn-2-ol.

-

Workflow Visualization

Caption: A streamlined workflow for the synthesis of 2-methyl-5-hexen-3-yn-2-ol.

Conclusion: A Gateway to Molecular Complexity

The synthesis of 2-methyl-5-hexen-3-yn-2-ol via the Grignard reaction is a testament to the power and reliability of organometallic chemistry in constructing intricate molecular architectures. A thorough understanding of the underlying mechanism, coupled with meticulous experimental technique, is paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently employ this synthetic route, paving the way for further exploration and innovation in the fields of medicinal chemistry and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Methyl-3-hexen-5-yn-2-ol | C7H10O | CID 12214758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocol: Sonogashira Coupling with 2-methyl-5-hexen-3-yn-2-ol

Introduction: Harnessing the Power of Conjugated Enynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under remarkably mild conditions, demonstrating broad functional group tolerance.[1][3] These features have established the Sonogashira coupling as an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[4][5]

This document provides a detailed guide to the application of the Sonogashira coupling using 2-methyl-5-hexen-3-yn-2-ol, a versatile building block. This substrate is of particular interest as it possesses a terminal alkyne for coupling, a tertiary alcohol that can modulate solubility and serve as a synthetic handle, and a vinyl group, which together form a conjugated enyne system upon successful reaction. Such motifs are prevalent in biologically active molecules and are valuable precursors for further synthetic elaborations.[6]

We will delve into the mechanistic underpinnings of the reaction to rationalize the protocol, provide a detailed, step-by-step experimental procedure, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7] Understanding this mechanism is crucial for making informed decisions during experimental setup and troubleshooting.

-

The Palladium Cycle : This cycle is responsible for activating the aryl/vinyl halide and coupling it with the alkyne.

-

Oxidative Addition : A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a square planar Pd(II) complex.[8][9] The reactivity of the halide partner is critical, with the general trend being I > OTf > Br > Cl.[8][10]

-

Transmetalation : The key C-C bond-forming step where the acetylide group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) center, displacing the halide.[8]

-

Reductive Elimination : The newly formed organic ligands on the palladium center couple and are eliminated from the coordination sphere, yielding the final enyne product and regenerating the active Pd(0) catalyst.[3][9]

-

-

The Copper Cycle : This co-catalytic cycle's primary role is to activate the terminal alkyne.

-

Deprotonation : The amine base deprotonates the terminal alkyne, making it nucleophilic.[3]

-

Copper Acetylide Formation : The resulting acetylide anion reacts with a Cu(I) salt (typically CuI) to form a copper(I) acetylide intermediate.[1][7] This species is more reactive towards the palladium complex than the protonated alkyne, significantly accelerating the transmetalation step.[7]

-

The presence of the copper co-catalyst increases the reaction rate, allowing for milder conditions.[1] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[11] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.[12]

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Sonogashira coupling of 2-methyl-5-hexen-3-yn-2-ol with various aryl or vinyl halides. Optimization may be necessary depending on the specific halide partner used.

Materials & Reagents:

-

Aryl or Vinyl Halide (1.0 eq.)

-

2-methyl-5-hexen-3-yn-2-ol (1.1 - 1.5 eq.)

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) Iodide (CuI, 1-5 mol%)

-

Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), ≥ 3 eq. or as solvent)

-

Anhydrous Solvent (e.g., THF, DMF, or Toluene, if base is not the solvent)

-

Standard Schlenk line or glovebox for inert atmosphere

-

Anhydrous salts (e.g., Na₂SO₄ or MgSO₄)

-

Solvents for workup and chromatography (e.g., Diethyl ether, Ethyl acetate, Hexanes)

-

Celite® for filtration

-

Silica gel for column chromatography

Reaction Setup & Execution:

-

Inert Atmosphere : To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide under a positive pressure of an inert gas (Argon or Nitrogen).

-

Rationale: The Pd(0) active catalyst and the copper acetylide intermediate are sensitive to oxygen.[11] Maintaining an inert atmosphere prevents catalyst degradation and unwanted side reactions like homocoupling.

-

-

Reagent Addition : Add the aryl or vinyl halide (1.0 eq.). If the halide is a solid, add it at this stage. If it is a liquid, it can be added via syringe after the solvent.

-

Solvent and Base : Add the anhydrous solvent (if necessary) followed by the amine base via syringe. If the amine base is used as the solvent, add a sufficient volume to ensure effective stirring (typically a 0.1-0.5 M concentration of the limiting reagent). Stir the mixture for 5-10 minutes.

-

Rationale: The base is crucial for neutralizing the hydrogen halide (HX) formed during the reaction, which would otherwise protonate the acetylide and deactivate the catalyst.[1] Anhydrous solvents are used to prevent water from interfering with the catalytic cycle.

-

-

Alkyne Addition : Add 2-methyl-5-hexen-3-yn-2-ol (1.1-1.5 eq.) to the reaction mixture dropwise via syringe.

-

Rationale: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable halide coupling partner.

-

-

Reaction Monitoring : Stir the reaction at room temperature. For less reactive halides (e.g., bromides or chlorides), gentle heating (40-80 °C) may be required.[8][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting halide is consumed.

-

Rationale: Reaction times can vary from a few hours to overnight depending on the reactivity of the halide.[14] Over-running the reaction can sometimes lead to byproduct formation.

-

Workup & Purification:

-

Quenching : Once the reaction is complete, cool the mixture to room temperature (if heated). Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Filtration : Filter the mixture through a short plug of Celite® to remove the catalyst residues and insoluble salts. Wash the pad with additional solvent.[3][8]

-

Rationale: This step removes the bulk of the palladium and copper salts, which can interfere with subsequent purification steps.

-

-

Aqueous Wash : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove the amine base) and brine.[3]

-

Rationale: The ammonium chloride wash protonates and removes the excess amine base. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[8]

Quantitative Data Summary

The following table provides representative starting conditions for the Sonogashira coupling. Note that optimal conditions, particularly catalyst loading and temperature, may vary based on the reactivity of the specific aryl/vinyl halide.

| Parameter | Recommended Range | Rationale |

| Aryl/Vinyl Halide | 1.0 eq. | Limiting reagent. Reactivity: I > OTf > Br >> Cl.[10] |

| 2-methyl-5-hexen-3-yn-2-ol | 1.1 - 1.5 eq. | Drives the reaction to completion. |

| **Pd Catalyst (e.g., PdCl₂(PPh₃)₂) ** | 1 - 5 mol% | Lower loading for reactive halides (iodides), higher for less reactive ones (bromides). |

| CuI Co-catalyst | 1 - 5 mol% | Typically used in equimolar amounts or slightly more than the Pd catalyst. |

| Base (e.g., Et₃N, i-Pr₂NH) | ≥ 3 eq. or as solvent | Neutralizes HX byproduct. Can also serve as the solvent.[1] |

| Solvent (e.g., THF, DMF) | 0.1 - 0.5 M | Ensures proper mixing. Choice depends on reagent solubility and reaction temperature. |

| Temperature | Room Temp. to 80 °C | Room temperature is often sufficient for iodides and vinyl halides. Heating is typically required for bromides.[8][13] |

| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC or GC-MS. |

Workflow Visualization

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 13. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

The Strategic Utility of 2-Methyl-5-hexen-3-yn-2-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile C7 Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, elegance, and economic viability of a synthetic route. 2-Methyl-5-hexen-3-yn-2-ol, a seemingly simple C7 molecule, emerges as a potent and versatile building block for the construction of complex molecular architectures.[1] Its unique structural motif, featuring a terminal vinyl group, an internal alkyne, and a tertiary propargylic alcohol, bestows upon it a rich and diverse reactivity. This guide provides an in-depth exploration of the applications of 2-methyl-5-hexen-3-yn-2-ol in pharmaceutical synthesis, with a particular focus on its potential role in the construction of terpenoid-based active pharmaceutical ingredients (APIs), drawing parallels from the industrial synthesis of Vitamin A and its derivatives.

The presence of multiple reactive centers allows for a stepwise and controlled functionalization, making 2-methyl-5-hexen-3-yn-2-ol an attractive precursor for the synthesis of complex intermediates. The terminal alkene and alkyne functionalities are amenable to a wide array of synthetic transformations, including but not limited to, coupling reactions, cycloadditions, and rearrangements. This application note will delve into the key chemical transformations that underscore the utility of this compound and provide detailed protocols for its strategic implementation in synthetic workflows.

Core Reactivity and Synthetic Applications

The synthetic potential of 2-methyl-5-hexen-3-yn-2-ol is primarily centered around three key transformations: the Meyer-Schuster rearrangement, the Nazarov cyclization of its derivatives, and its use as a nucleophile in coupling reactions. These reactions enable the construction of key structural motifs found in a variety of biologically active molecules.

The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Carbonyls

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes.[2] In the case of the tertiary alcohol 2-methyl-5-hexen-3-yn-2-ol, this rearrangement would lead to the formation of an α,β-unsaturated ketone, a structural moiety prevalent in numerous pharmaceuticals.

The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene intermediate. Tautomerization of the resulting enol then yields the stable α,β-unsaturated ketone.[2] The choice of acid catalyst and reaction conditions can be tuned to optimize the yield and prevent the competing Rupe rearrangement, which can occur with tertiary propargyl alcohols.[2]

Protocol 1: Meyer-Schuster Rearrangement of 2-Methyl-5-hexen-3-yn-2-ol

Objective: To synthesize the corresponding α,β-unsaturated ketone via an acid-catalyzed rearrangement.

Materials:

-

2-Methyl-5-hexen-3-yn-2-ol

-

Formic acid (or another suitable acid catalyst, e.g., sulfuric acid, p-toluenesulfonic acid)

-

Diethyl ether (or another suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-hexen-3-yn-2-ol (1 equivalent) in a suitable organic solvent such as diethyl ether.

-

Slowly add a catalytic amount of formic acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.

Expected Outcome: The protocol is expected to yield the rearranged α,β-unsaturated ketone. The yield will be dependent on the specific reaction conditions and the purity of the starting material.

Visualization of the Meyer-Schuster Rearrangement:

Caption: Meyer-Schuster Rearrangement Pathway.

Nazarov Cyclization of Divinyl Ketone Derivatives